molecular formula C16H11Cl2NO B123067 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one CAS No. 147779-36-0

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one

Cat. No. B123067
M. Wt: 304.2 g/mol
InChI Key: QJRDQABXZRJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism Of Action

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one acts as a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. By blocking the activity of these receptors, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can reduce the excitability of nerve cells and prevent the excessive release of glutamate, which can lead to neuronal damage and death.

Biochemical And Physiological Effects

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to reduce the frequency and severity of seizures, protect against neuronal damage and death, and improve cognitive function and memory. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. However, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.

Future Directions

There are several potential future directions for research on 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. Another area of interest is the investigation of the therapeutic potential of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one in human clinical trials, particularly in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, which could lead to the development of new therapeutic strategies for these disorders.

Synthesis Methods

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Vilsmeier-Haack reaction. The most commonly used method for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is the Pictet-Spengler reaction, which involves the condensation of 2-phenyl-1,3,4-oxadiazole with 3,3-dichloro-6-methylindole in the presence of a Lewis acid catalyst.

Scientific Research Applications

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory effects. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

CAS RN

147779-36-0

Product Name

3,3-Dichloro-6-methyl-2-phenylquinolin-4-one

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

3,3-dichloro-6-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C16H11Cl2NO/c1-10-7-8-13-12(9-10)15(20)16(17,18)14(19-13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

QJRDQABXZRJECD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3

synonyms

4(3H)-Quinolinone, 3,3-dichloro-6-methyl-2-phenyl-

Origin of Product

United States

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